molecular formula C6H10FNO2 B1446646 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid CAS No. 1556454-02-4

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1446646
CAS No.: 1556454-02-4
M. Wt: 147.15 g/mol
InChI Key: HGHVYINZHLJYJA-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 . It is a derivative of 1-Methylpyrrolidine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached . The presence of the fluorine atom and the carboxylic acid group can significantly influence the chemical properties of the compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 147.15 . Unfortunately, specific information about its physical and chemical properties, such as boiling point and storage conditions, was not available in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Fluoropyrrolidine derivatives, which are structurally related to 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid, have been utilized significantly in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a critical intermediate for medicinal applications, demonstrates the chemical versatility and utility of this class of compounds. The synthesis process involves double fluorination and conversion to various useful intermediates, highlighting the compound's importance in medicinal chemistry and drug design (Singh & Umemoto, 2011).

Antitumor Agents

Derivatives of naphthyridine-3-carboxylic acids, which are structurally related to this compound, have been investigated for their antitumor properties. In particular, aminopyrrolidine derivatives at the C-7 position of the naphthyridine structure have demonstrated significant effectiveness, with certain derivatives showing comparable activity to established antitumor agents like etoposide. This indicates the potential utility of structurally related compounds, including this compound, in the development of new antitumor agents (Tomita et al., 2002), (Tomita et al., 2002), (Tsuzuki et al., 2004), (Tsuzuki et al., 2004).

Histamine H3 Receptor Antagonists

This compound and its derivatives have been investigated in the design and synthesis of novel series of histamine H3 receptor antagonists. These compounds exhibit good H3 receptor affinity, selectivity, and desirable pharmacokinetic profiles, highlighting their potential in therapeutic applications, particularly in addressing disorders related to the central nervous system (Gao et al., 2015).

Fluorinating Agent in Organic Synthesis

Compounds related to this compound have been employed as fluorinating agents in organic synthesis. For example, BF3·Et2O has been utilized as an efficient fluorinating agent in the aminofluorination of homoallylic amines, yielding 3-fluoropyrrolidines, a reaction that underlines the broader utility of fluorinated compounds in chemical synthesis (Cui et al., 2014).

Absolute Configuration and Stereochemistry Determination

The absolute configuration and stereochemistry of compounds structurally similar to this compound have been determined using methods such as vibrational circular dichroism. This underlines the compound's utility in sophisticated chemical analysis and the determination of stereochemical configurations, which are crucial in the development of pharmaceutical compounds (Procopiou et al., 2016).

Properties

IUPAC Name

3-fluoro-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8-3-2-6(7,4-8)5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVYINZHLJYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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